Scientific Field: Cell Biology
Application Summary: Cytochalasin D is used to study the relevance of actin dynamics in specific processes or to decipher the interplay between actin and its regulators.
Scientific Field: Physiology
Application Summary: Cytochalasin D has been used to study the effects of actin polymerization and depolymerization on the relaxation process in smooth muscle.
Results or Outcomes: Cytochalasin D, an inhibitor of actin polymerization, significantly suppressed the force during relaxation both in skinned taenia cecum and carotid artery.
Scientific Field: Biochemistry
Application Summary: Cytochalasin D, along with cytochalasin A and B, can inhibit the transport of monosaccharides across the cell membrane.
Scientific Field: Molecular Biology
Application Summary: Cytochalasin D has been found to inhibit protein synthesis.
Scientific Field: Botany
Application Summary: Cytochalasin H, a type of cytochalasin, has been found to regulate plant growth.
Scientific Field: Medical Biology
Application Summary: Cytochalasin E, another type of cytochalasin, has been found to prevent angiogenesis.
Cytochalasin D is a potent mycotoxin belonging to the cytochalasins class, which are produced by various fungi, including Helminthosporium species. This compound is characterized by its ability to disrupt actin microfilaments, thereby inhibiting actin polymerization. Its molecular formula is C₃₀H₃₇NO₆, and it has a molecular weight of approximately 507.63 g/mol. Cytochalasin D is known for its cell-permeable properties, allowing it to enter cells and exert its effects on the cytoskeleton, particularly during the cell cycle transition from G1 to S phase .
Cytochalasin D acts as a potent inhibitor of actin polymerization [, ]. Actin filaments are essential components of the cytoskeleton, playing a critical role in various cellular processes like cell division, motility, and shape. Cytochalasin D is believed to bind to the barbed ends of actin filaments, hindering the addition of actin monomers and disrupting their organization [, ]. This disrupts various cellular functions relying on actin dynamics.
The primary biological activity of cytochalasin D is its role as an inhibitor of actin polymerization. It binds to the barbed ends of actin filaments, preventing the addition of actin monomers and thereby disrupting normal cytoskeletal dynamics. This inhibition leads to significant morphological changes in cells, such as altered shape and motility. Additionally, cytochalasin D has been shown to activate p53-dependent pathways, contributing to cell cycle arrest at the G1-S transition and influencing apoptotic processes .
Cytochalasin D has a variety of applications in scientific research and medicine:
Cytochalasin D interacts specifically with actin filaments by binding to their growing ends. Studies have demonstrated that it can inhibit both the polymerization and depolymerization of actin filaments under various conditions. The binding affinity varies depending on whether the ends are capped with ATP or ADP-actin; cytochalasin D shows stronger binding to ADP-capped ends compared to ATP-capped ends . These interactions have significant implications for understanding cellular motility and morphology.
Cytochalasin D shares structural similarities with other compounds in the cytochalasins family but exhibits unique properties regarding its potency and specificity for actin polymerization inhibition.
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Cytochalasin B | Similar core structure but fewer substitutions | Less potent than cytochalasin D in inhibiting actin polymerization |
Cytochalasin E | Contains additional functional groups | Exhibits different effects on cell morphology |
Phalloidin | Stabilizes actin filaments | Opposes the action of cytochalasin D by preventing depolymerization |
Latrunculin A | Different mechanism targeting actin monomers | Induces rapid depolymerization unlike cytochalasin D |
Cytochalasin D's unique ability to inhibit actin polymerization while also activating specific signaling pathways distinguishes it from these similar compounds .
Acute Toxic;Health Hazard